molecular formula C10H10Cl2N2 B1330178 4,4'-Bipyridinium dichloride CAS No. 27926-72-3

4,4'-Bipyridinium dichloride

Cat. No.: B1330178
CAS No.: 27926-72-3
M. Wt: 229.1 g/mol
InChI Key: UAGAQPUIDMGOLD-UHFFFAOYSA-N
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Description

4,4'-Bipyridinium dichloride is a useful research compound. Its molecular formula is C10H10Cl2N2 and its molecular weight is 229.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4,4’-Bipyridine dihydrochloride, also known as 4,4’-Bipyridinium dichloride or 4,4’-Dipyridyl dihydrochloride, primarily targets metal centers in biochemical systems . It is popularly used to bridge metal centers, forming coordination polymers with novel properties .

Mode of Action

The compound interacts with its targets by acting as a ligand that forms a network between transition metals, resulting in the formation of coordination bonds . This interaction leads to the stabilization of magnetic ordering, mediating electronic effects between paramagnetic metal ions .

Biochemical Pathways

Its ability to form coordination polymers and mediate electronic effects between paramagnetic metal ions suggests that it may influence a variety of biochemical processes involving metal ions .

Pharmacokinetics

Its solubility in organic solvents suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 4,4’-Bipyridine dihydrochloride’s action are largely dependent on its role as a ligand for metal ions. By forming coordination polymers and mediating electronic effects, it can influence the behavior of metal ions in biological systems, potentially affecting a wide range of cellular processes .

Action Environment

The action of 4,4’-Bipyridine dihydrochloride can be influenced by environmental factors. For instance, its ability to form coordination polymers and mediate electronic effects between paramagnetic metal ions may be affected by the presence and concentration of these ions in the environment . Additionally, its solubility and stability may be influenced by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

4,4’-Bipyridinium dichloride is known to interact with various enzymes and proteins. It is capable of accepting or releasing electrons in cellular environments, disrupting the internal redox cycling . This property is harnessed in many complex nanosystems for controlled switching, rotational motion, and potential data storage . The compound’s electrochemical properties are also utilized in its synthesis and application .

Cellular Effects

4,4’-Bipyridinium dichloride is highly toxic to cells. Its toxicity stems from the generation of highly reactive oxygen species and nitrite species, leading to oxidative stress . This oxidative stress can result in mitochondrial toxicity and the induction of apoptosis and lipid peroxidation, which may be responsible for organ damage . It has also been linked to lung fibrosis, liver tumors, and Parkinson’s disease .

Molecular Mechanism

The molecular mechanism of 4,4’-Bipyridinium dichloride involves the disruption of the redox cycle in cells . The compound can accept an electron from reducing equivalents such as NAD(P)H and be reduced to the monocation radical . This redox activity produces superoxide anions, which are highly reactive and contribute to the compound’s toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Bipyridinium dichloride can change over time. The compound exhibits discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra

Dosage Effects in Animal Models

The effects of 4,4’-Bipyridinium dichloride vary with different dosages in animal models. High doses of the compound are known to be lethal

Metabolic Pathways

4,4’-Bipyridinium dichloride is involved in various metabolic pathways. Its toxicity stems from the disruption of internal redox cycling, as it is able to both accept or release electrons in cellular environments

Properties

IUPAC Name

4-pyridin-4-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.2ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGAQPUIDMGOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

553-26-4 (Parent)
Record name 4,4'-Bipyridinium dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723
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DSSTOX Substance ID

DTXSID00950617
Record name 4,4'-Bipyridine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; Hygroscopic; [Sigma-Aldrich MSDS]
Record name 4,4'-Dipyridyl dihydrochloride
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CAS No.

27926-72-3
Record name 4,4'-Bipyridinium dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027926723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Bipyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-bipyridinium dichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4,4'-bipyridinium dichloride, also known as paraquat, exerts its herbicidal effect primarily through redox cycling within plant cells. [, , ] It accepts electrons from photosystem I, generating the paraquat radical cation. [, ] This radical cation reacts with molecular oxygen, producing superoxide radicals and other reactive oxygen species (ROS). [, ] The excessive ROS production overwhelms the plant's antioxidant defenses, leading to lipid peroxidation, membrane damage, and ultimately cell death. [, ] Explore further in:

    A: While the provided excerpts don't explicitly state the molecular formula or weight, this compound (paraquat) is characterized by two pyridine rings linked by a single bond at the 4,4' positions, with each nitrogen atom carrying a methyl substituent and two chloride counterions. Spectroscopic characterization methods, including FTIR and 1H NMR, have been employed to analyze synthesized derivatives of this compound. [] These techniques provide structural information based on the vibrational frequencies of chemical bonds (FTIR) and the magnetic environments of hydrogen atoms (1H NMR). [] For more detailed spectroscopic data, refer to specific studies on viologen compounds.

      A: this compound derivatives have been incorporated into various materials for specific applications. For example, they have been used to functionalize electrode surfaces, [] incorporated into polymers for electrochromic devices, [, ] and used in the development of photo/electrochromic metal-organic frameworks. [, ] The performance and stability of these materials depend on the specific application and the environmental conditions. Further details:

          A: Computational chemistry plays a significant role in elucidating the properties and behaviors of this compound and its derivatives. Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and photochromic mechanisms of viologen-based coordination polymers. [] These calculations help predict and interpret experimental observations, such as UV-vis absorption spectra and electron transfer processes. [] Further insights from computational studies:

            ANone: Modifying the structure of this compound influences its properties and biological activity. Research shows:

            • Alkyl Chain Length: Altering the length of alkyl chains attached to the nitrogen atoms affects the adsorption behavior and electrochemical properties of viologen compounds on electrode surfaces. [] For example, longer alkyl chains in heptyl viologen lead to the formation of ordered structures on Cu(100) electrodes, while shorter chains in ethyl viologen do not exhibit such ordering. []
            • Substituent Effects: Replacing the methyl groups with other substituents on the nitrogen atoms can alter the electron density of the bipyridinium core, impacting its redox potential and interaction with biological targets. []
                • Restricted Access: Limiting access to paraquat products to prevent accidental or intentional poisoning. []
                • Protective Gear: Using appropriate personal protective equipment to minimize exposure during handling and application. []
                • Environmental Awareness: Implementing measures to prevent contamination of water sources and minimize ecological harm. []

                  ANone: Although the provided excerpts lack detailed PK/PD information, existing research indicates that paraquat:

                  • Absorbs Poorly: Exhibits limited absorption through the skin but can be absorbed systemically following ingestion or inhalation. [, ]
                  • Concentrates in Lungs: Tends to accumulate in the lungs, leading to severe pulmonary toxicity. []
                  • Slowly Eliminated: Exhibits a slow elimination rate, contributing to its prolonged toxicity. []

                    ANone: While not directly addressed in the provided excerpts, research indicates:

                    • In Vitro Toxicity: Paraquat demonstrates significant toxicity in various cell lines, including human macrophages and neuroblastoma cells, inducing oxidative stress, apoptosis, and autophagy. [, ]
                    • Animal Models: Animal studies, particularly in rodents, have been instrumental in understanding paraquat's mechanisms of toxicity, demonstrating its detrimental effects on the lungs, liver, kidneys, and nervous system. [, , ]

                      ANone: Resistance to this compound has been observed in various weed species. Studies indicate that resistance mechanisms can involve:

                      • Enhanced Antioxidant Defenses: Resistant plants may exhibit increased activity of antioxidant enzymes, such as superoxide dismutase, catalase, and peroxidase, which scavenge ROS and mitigate oxidative damage. [, ]
                      • Reduced Uptake or Sequestration: Resistance can arise from mechanisms that limit the uptake of paraquat into plant cells or sequester it in cellular compartments where it is less damaging. []

                        A: this compound (paraquat) is a highly toxic herbicide with well-documented adverse effects on human health. [, ]

                          • Respiratory Distress: Lung injury, pulmonary edema, and respiratory failure. []
                          • Gastrointestinal Upset: Nausea, vomiting, abdominal pain, and diarrhea. []
                          • Organ Damage: Liver and kidney damage. []
                          • Pulmonary Fibrosis: Scarring and stiffening of lung tissue, leading to breathing difficulties. []
                          • Neurological Disorders: Parkinson's disease-like symptoms. []

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